molecular formula C11H14N4O4 B163593 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 79056-01-2

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B163593
CAS No.: 79056-01-2
M. Wt: 266.25 g/mol
InChI Key: IWKXDMQDITUYRK-KUBHLMPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,2-d]pyrimidin-4-one derivative featuring a polyhydroxylated pyrrolidine moiety. The stereochemistry (2S,3S,4R,5R) of the pyrrolidine ring suggests a conformationally restricted structure, likely influencing its solubility and binding affinity compared to simpler analogs .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nitrone-Based Convergent Synthesis

A pivotal advancement in the compound’s synthesis is described in patent EP 4190785 A1, which introduces a nitrone intermediate to streamline stereochemical control . The route begins with a bromopurine derivative (2), which undergoes lithiation using n-butyllithium at -20°C in methyl tert-butyl ether. This lithiated species reacts with a stable nitrone compound (4), enabling the formation of a hydroxylamine intermediate (5) with retained stereochemistry. Subsequent acid-catalyzed cyclization and deprotection yield the target compound.

Key advantages of this method include:

  • Nitrone stability : Unlike imine intermediates used in earlier routes, nitrones resist hydrolysis, simplifying storage and handling .

  • Reduced step count : The convergent approach avoids repetitive protection-deprotection sequences, achieving the core structure in five steps versus eight in prior art .

  • Scalability : Demonstrated at 100g scale with 30% overall yield, this method addresses previous limitations in industrial production .

Ullmann Coupling-Mediated Sequential Assembly

An alternative route reported in ACS Medicinal Chemistry Letters employs Ullmann coupling to install the pyrrolidine moiety . Starting with a chloro-substituted purine (1), sequential iodination and SEM-protection generate intermediate (4). Copper(I)-catalyzed coupling with thiophenols introduces sulfur-based leaving groups, followed by Mitsunobu reaction with a dihydroxypyrrolidine precursor. Final deprotection under acidic conditions affords the target compound.

This method achieves 70% overall yield across three steps but requires specialized reagents like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) . While efficient for lab-scale synthesis, the reliance on expensive catalysts (e.g., CuI/1,10-phenanthroline) limits cost-effectiveness for industrial use.

Critical Reaction Parameters and Optimization

Lithiation Conditions

Optimal lithiation in the nitrone route requires strict temperature control (-20°C ± 2°C) to prevent epimerization . n-Butyllithium concentration (2.5M) and stoichiometry (1.2 eq relative to bromopurine) are critical for complete conversion. Substituting hexyllithium or LDA reduces yield by 15–20% due to increased side reactions .

Acidic Deprotection

Final deprotection uses concentrated hydrochloric acid in tetrahydrofuran (THF) under reflux . Prolonged heating (>6 hours) degrades the pyrrolidine ring, necessitating precise reaction monitoring via HPLC. Alternative acids (TFA, H2SO4) result in lower purity (<95%) due to sulfonation byproducts .

Industrial-Scale Production Challenges

Raw Material Availability

Early routes relied on secondary amine (8), which required a seven-step synthesis from commercially unavailable precursors . The nitrone method circumvents this by using stable, shelf-stable nitrones synthesized from benzaldehyde derivatives in two steps .

Purification Strategies

Industrial processes employ cation-exchange chromatography (Dowex 50WX8) followed by recrystallization from ethanol/water (Table 1) . This dual purification achieves ≥99.8% purity, meeting pharmaceutical-grade standards.

Table 1. Purification Outcomes for Industrial Batches

StepPurity (%)Yield (%)
Crude product85.2
Ion exchange98.591
Recrystallization99.878

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the target compound at 10.55 min with >99.9% purity . Key impurities include:

  • Des-hydroxy analog : 7.38 min (0.013% area) .

  • Oxidized byproduct : 9.31 min (0.071% area) .

Spectroscopic Data

  • HRMS : m/z 441.1543 [M+H]+ (calc. 441.1539 for C19H25N6O6) .

  • 1H NMR (D2O, 600 MHz): δ 8.12 (s, 1H, H-8), 5.92 (d, J=6.0 Hz, 1H, H-1'), 4.45–3.98 (m, 5H, pyrrolidine H) .

Chemical Reactions Analysis

Types of Reactions

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid, which have distinct biological activities.

Scientific Research Applications

Cancer Treatment

Forodesine is primarily known for its role as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in the metabolism of purines. This inhibition leads to the accumulation of toxic metabolites in lymphocytes, making it a promising candidate for treating various hematological malignancies.

  • Chronic Lymphocytic Leukemia (CLL) : Forodesine has been evaluated in clinical trials for its effectiveness against CLL. The compound has shown potential in reducing tumor burden and improving survival rates among patients resistant to standard therapies .
  • Cutaneous T-cell Lymphoma (CTCL) : The compound received orphan drug status for CTCL treatment due to its ability to induce apoptosis in malignant T-cells. Studies have demonstrated that Forodesine can significantly reduce skin lesions and improve quality of life for patients .

Autoimmune Disorders

The immunosuppressive effects of Forodesine make it a candidate for treating autoimmune conditions. By inhibiting PNP, it can modulate immune responses effectively.

  • Case Study : A study involving patients with autoimmune diseases showed that Forodesine could reduce the activity of autoreactive lymphocytes, leading to improved clinical outcomes .

Clinical Trials and Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of Forodesine:

Study TypeCondition TreatedResults Summary
Phase I TrialCLLShowed promising results with manageable toxicity .
Phase II TrialCTCLSignificant reduction in skin lesions observed .
Phase III TrialPeripheral T-cell LymphomaImproved overall survival rates compared to standard treatments .

Mechanism of Action

The mechanism of action of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways include the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate gene expression and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including pyrrolo-pyrimidinone cores, polyhydroxylated substituents, or iodinated/fluorinated analogs. Key differences in substituents and stereochemistry lead to variations in physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Modifications Biological Relevance Reference
Target Compound Pyrrolo[3,2-d]pyrimidin-4-one (2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine Polyhydroxylated pyrrolidine Potential enzyme inhibition (e.g., kinases, nucleosidases) N/A
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol Pyrrolo[2,3-d]pyrimidine 4-Fluoro-tetrahydrofuran, 5-iodo Iodo substitution at C5, fluorine at C4 Antiviral or anticancer applications (nucleoside analog)
(7S)-2-(2-Amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Pyrrolo[3,2-c]pyridin-4-one 2-Fluoroethyl group at C7 Fluoroalkyl chain enhances lipophilicity Kinase inhibitor candidate (e.g., JAK/STAT pathway)
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol Pyrrolo[2,3-d]pyrimidine 5-Methyl-tetrahydrofuran, 5-iodo Methyl group at C5, iodo at C5 Radioimaging or targeted therapy (iodine for radiolabeling)
5-Methyluracil (5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) Pyrimidine-2,4-dione Methyl at C5 Simplified pyrimidine core Nucleic acid analog (RNA/DNA stability studies)

Key Findings:

Substituent Impact on Solubility : The target compound’s polyhydroxylated pyrrolidine likely enhances water solubility compared to iodinated or fluorinated analogs (e.g., and ), which exhibit higher lipophilicity due to halogenation.

Stereochemical Influence : The (2S,3S,4R,5R) configuration in the target compound may confer selective binding to chiral enzyme active sites, unlike the racemic or simplified analogs in and .

Notes

Evidence Limitations : The provided sources lack direct studies on the target compound but offer valuable insights via structural analogs.

Professional Caution : While halogenation and hydroxylation trends are consistent with published data (), experimental validation of the target compound’s properties remains essential.

Biological Activity

The compound 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic molecule with significant biological implications. It belongs to a class of compounds known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N6O6C_{19}H_{24}N_{6}O_{6}, with a molecular weight of approximately 440.53 g/mol. Its structure features a pyrrolidinyl moiety attached to a pyrrolo-pyrimidine framework, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H24N6O6
Molecular Weight440.53 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in nucleic acid metabolism and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exert protective effects against oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains and fungi, indicating potential as an antimicrobial agent.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro. Notable findings include:

  • Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Activity : In assays against Staphylococcus aureus and Escherichia coli, the compound showed significant inhibition with MIC values around 50 µg/mL.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in a 40% reduction in tumor volume compared to control groups.
  • Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.

Case Studies

  • Case Study on Cancer Treatment : A study published in Cancer Letters highlighted the use of this compound in combination therapy for breast cancer. Results indicated enhanced efficacy when used alongside traditional chemotherapeutics.
  • Infectious Disease Application : Research documented in The Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound could effectively reduce bacterial load in infected mice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including nucleoside coupling and cyclization. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via coupling of substituted pyrrolidine moieties with activated pyrimidine precursors under controlled pH and temperature to preserve stereochemistry . Critical steps include protecting group strategies (e.g., hydroxyl and amine protection using trityl or acetyl groups) and catalytic hydrogenation for deprotection .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and hydrogen-bonding networks. For instance, orthorhombic crystal systems (e.g., space group P21_121_121_1) with refined parameters (e.g., R1 < 0.05) provide high-resolution data on bond angles, torsion angles, and intermolecular interactions, as demonstrated in structurally related iodinated pyrrolo[2,3-d]pyrimidines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (to confirm substitution patterns and stereocenters), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm1^{-1}). Polarimetry is critical for verifying optical activity due to multiple chiral centers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, while molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like kinases. For pyrrolo-pyrimidine analogs, simulations highlight the role of the hydroxymethyl group in hydrogen bonding with ATP-binding pockets . Free energy perturbation (FEP) studies further quantify binding thermodynamics .

Q. What strategies mitigate conflicting data in stability studies under varying pH and temperature?

  • Methodological Answer : Use accelerated stability testing (ICH guidelines) with HPLC monitoring. For example, pH-dependent degradation pathways (e.g., hydrolysis of the pyrrolidine ring in acidic conditions) can be modeled using Arrhenius equations. Conflicting data often arise from residual solvents or impurities; thus, orthogonal techniques like LC-MS and 19^19F NMR (if applicable) are recommended .

Q. How do substituents on the pyrrolidine ring influence regioselectivity in derivatization reactions?

  • Methodological Answer : Steric and electronic effects dictate reactivity. For instance, the 5-(hydroxymethyl) group in the pyrrolidine moiety enhances nucleophilicity at the 2-position, enabling selective alkylation or acylation. Competitive reactions (e.g., Mitsunobu vs. SN2) should be screened using kinetic studies (e.g., 1^1H NMR time-course experiments) .

Properties

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXDMQDITUYRK-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.